molecular formula C8H6ClN3O B8307124 N-(6-chloropyridin-3-yl)-2-cyanoacetamide

N-(6-chloropyridin-3-yl)-2-cyanoacetamide

Cat. No. B8307124
M. Wt: 195.60 g/mol
InChI Key: FEHKDCGRYZUQHT-UHFFFAOYSA-N
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Patent
US05346912

Procedure details

5.95 g (70.0 mmol) of cyanoacetic acid and 14.44 g (70.0 mmol) of dicyclohexylcarbodiimide were added to a stirred solution of 9.00 g (70.0 mmol) of 5-amino-2-chloropyridine in 150 ml of anhydrous tetrahydrofuran at 0° C. The reaction was monitored by thin layer chromatography and when complete, the reaction mixture was filtered and the filtrate was evaporated to dryness. The resulting solid was triturated with anhydrous dichloromethane, filtered and dried in vacuo to obtain 10.5 g of N-(2-chloropyrid-5-yl)-2-cyanoacetamide (77% yield).
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
14.44 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=O)#[N:2].C1(N=C=NC2CCCCC2)CCCCC1.[NH2:22][C:23]1[CH:24]=[CH:25][C:26]([Cl:29])=[N:27][CH:28]=1>O1CCCC1>[Cl:29][C:26]1[CH:25]=[CH:24][C:23]([NH:22][C:4](=[O:6])[CH2:3][C:1]#[N:2])=[CH:28][N:27]=1

Inputs

Step One
Name
Quantity
5.95 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
14.44 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
9 g
Type
reactant
Smiles
NC=1C=CC(=NC1)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with anhydrous dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)NC(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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